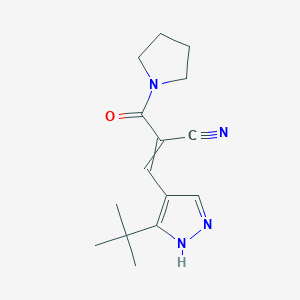
3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enantioselective Synthesis Analysis
The first paper presents a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which is relevant to the compound of interest due to the structural similarities in the pyrrolidine core and the tert-butyl group. The synthesis involves a nitrile anion cyclization strategy, starting from 2-chloro-1-(2,4-difluorophenyl)-ethanone and proceeding through a series of steps including catalytic CBS asymmetric reduction, t-butylamine displacement, and conjugate addition to acrylonitrile. The key cyclization step results in a chiral pyrrolidine with high yield and enantiomeric excess, demonstrating the efficiency of this method for synthesizing such compounds .
Molecular Structure Analysis
The second paper discusses the molecular structure of a compound with a tert-butyl group and a pyrazole ring, similar to the compound . The study highlights the importance of hydrogen bonding and π-π stacking interactions in the crystal structure, which could be relevant for understanding the molecular interactions and stability of the target compound. The presence of these interactions suggests that similar structural features might be present in the compound of interest, affecting its crystalline properties and potentially its reactivity .
Chemical Reactions Analysis
In the third paper, the focus is on the hydrogen-bonded structures of compounds with tert-butyl and pyrazole components. The study shows how minor changes in substituents can significantly alter the hydrogen-bonded network within the crystal structure. This insight is crucial for understanding how different functional groups in the target compound might influence its reactivity and interactions with other molecules .
Physical and Chemical Properties Analysis
The fourth paper provides information on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, which share some structural features with the compound of interest. The study explores different reaction media and conditions to achieve high regioselectivity, which could be pertinent when considering the synthesis and properties of the target compound. The findings suggest that the choice of solvent and conditions can greatly affect the outcome of the synthesis, which is an important consideration for the preparation of the target compound .
Comparative Study of Synthesis and Coordination Chemistry
The fifth paper reviews the synthesis and complex chemistry of ligands based on pyrazole and pyridine units. Although the target compound is not a ligand, the synthesis methods and the coordination chemistry discussed could provide valuable insights into the reactivity and potential applications of the compound. The paper also mentions the use of such compounds in biological sensing and their interesting thermal and photochemical properties, which could be relevant for the target compound's applications .
科学的研究の応用
Coordination Chemistry and Ligand Design
Derivatives of pyrazolylpyridines, which are structurally related to 3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, have been explored for their versatile coordination chemistry. These compounds serve as ligands in metal complexes, exhibiting unique properties such as luminescence and thermal/photochemical spin-state transitions. Such characteristics are beneficial for applications in biological sensing and smart materials (Halcrow, 2005).
Photophysical Properties and OLEDs
Pyrazole-containing compounds have been investigated for their photophysical properties, particularly in the context of OLED (Organic Light Emitting Diode) technology. Compounds with pyrazole chelates demonstrate significant mechanoluminescence and concentration-dependent photoluminescence, contributing to the development of efficient and mechanoluminescent OLEDs with high external quantum efficiency and color stability (Li-min Huang et al., 2013).
Catalytic Activities
Pyrazole-containing ruthenium(II) carbonyl chloride complexes have shown promising catalytic activities in hydrogen transfer reactions of ketones. The synthesis and characterization of these complexes underline the potential of pyrazole derivatives in catalyzing important chemical transformations, contributing to the advancement of green chemistry and catalysis (Yong Cheng et al., 2009).
Metallopolymer Formation
Electropolymerization techniques have employed pyrazolylpyridine derivatives to create novel conducting metallopolymers. These materials are of interest for their potential applications in electronic devices, sensors, and as components in smart materials, given their unique electrical and optical properties (Xunjin Zhu & B. Holliday, 2010).
Small Molecule Fixation
Pyrazolylborane compounds, related to pyrazole derivatives, have been used for small molecule fixation, demonstrating the ability to react with carbon dioxide and other molecules to form adducts. This capability is significant for carbon capture and utilization strategies, contributing to the development of sustainable chemical processes (Eileen Theuergarten et al., 2012).
特性
IUPAC Name |
3-(5-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)13-12(10-17-18-13)8-11(9-16)14(20)19-6-4-5-7-19/h8,10H,4-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJCGSUMNGDCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1)C=C(C#N)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

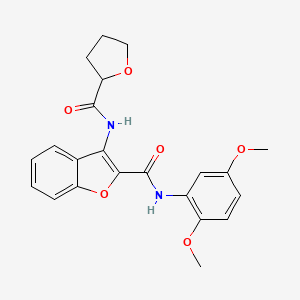
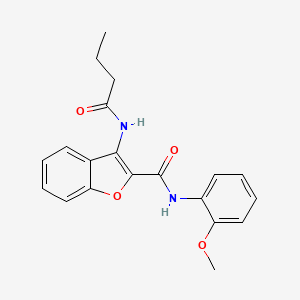
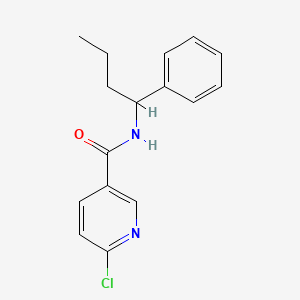

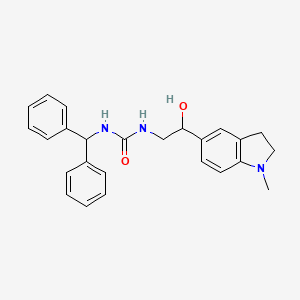
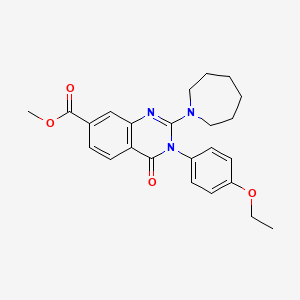
![2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2553123.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B2553128.png)
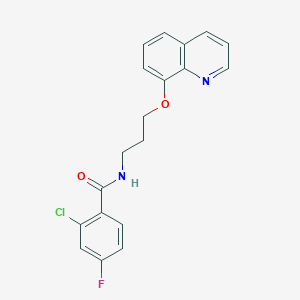
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553130.png)
![N-(3,4-difluorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2553131.png)
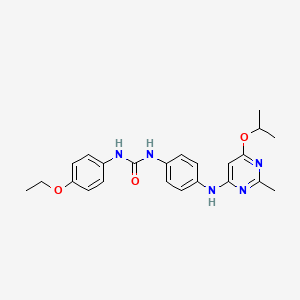
![5-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2553134.png)
![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2553136.png)